

Literature comparison of reported physical properties for cis-1,3-Dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *cis*-1,3-Dimethylcyclopentane

Cat. No.: B1584825

[Get Quote](#)

A Comparative Guide to the Physical Properties of cis-1,3-Dimethylcyclopentane

Introduction

Cis-1,3-dimethylcyclopentane is a saturated alicyclic hydrocarbon with the molecular formula C₇H₁₄.^[1] As a substituted cyclopentane, its physical properties are of significant interest to researchers in the fields of organic synthesis, conformational analysis, and as a component in fuel and solvent mixtures.^[1] The spatial arrangement of the two methyl groups on the same side of the cyclopentane ring in the *cis* isomer leads to distinct physical and chemical characteristics when compared to its *trans* counterpart.^[2] This guide provides a comprehensive comparison of the reported physical properties of **cis-1,3-dimethylcyclopentane**, supported by experimental data from various authoritative sources. We will delve into the nuances of these properties, the methodologies for their determination, and a comparative analysis with its stereoisomer, *trans*-1,3-dimethylcyclopentane.

Comparative Analysis of Physical Properties

The physical properties of a molecule are a direct reflection of its structure and the intermolecular forces it can exert. For **cis-1,3-dimethylcyclopentane**, these properties have been experimentally determined and reported across various chemical databases and literature. Below is a comparative summary of its key physical properties alongside those of its *trans* isomer.

Physical Property	cis-1,3-Dimethylcyclopentane	trans-1,3-Dimethylcyclopentane
Molecular Formula	C ₇ H ₁₄ [1]	C ₇ H ₁₄ [3]
Molecular Weight	98.19 g/mol [4]	98.19 g/mol [2]
Boiling Point	90.8 °C [2] , 91 °C [5] , 92 °C [6]	91.7 °C [2] , 91.9 °C [7]
Melting Point	-133.7 °C [4] [5] , -134 °C [6]	-134 °C [8]
Density	0.7400 g/cm ³ [5] , 0.749 g/cm ³ [6]	0.740 g/cm ³ [2] , 0.745 g/cm ³ [8]
Refractive Index	1.4080-1.4100 [5] , 1.411 [6] , 1.419 [4]	1.409 [8]
Vapor Pressure	66.2 mmHg [9]	65.8 mmHg [10]

Discussion of Data:

The presented data reveals subtle yet significant differences between the cis and trans isomers of 1,3-dimethylcyclopentane. The boiling point of the trans isomer is slightly higher than that of the cis isomer.[\[2\]](#) This can be attributed to the reduced steric hindrance in the trans configuration, which allows for more efficient molecular packing and stronger van der Waals interactions between molecules, thus requiring more energy to transition into the gaseous phase.[\[2\]](#)

The melting points for both isomers are very similar and extremely low.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#) The density values are also comparable, with minor variations likely stemming from differences in experimental conditions such as temperature and pressure.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#) Similarly, the refractive indices and vapor pressures show only slight variations between the two isomers.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) It is important to note that minor discrepancies in reported values across different sources can arise from variations in experimental purity of the samples and the precision of the measurement techniques employed.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the characterization and application of chemical compounds. Below are detailed protocols for measuring the key physical properties of **cis-1,3-dimethylcyclopentane**.

Boiling Point Determination (Distillation Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Protocol:

- Apparatus Setup: Assemble a standard simple distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Preparation: Place a small volume of **cis-1,3-dimethylcyclopentane** and a few boiling chips into the round-bottom flask.
- Heating: Gently heat the flask using a heating mantle.
- Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the liquid.
- Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may need to be applied to the observed boiling point.

Density Measurement (Pycnometer Method)

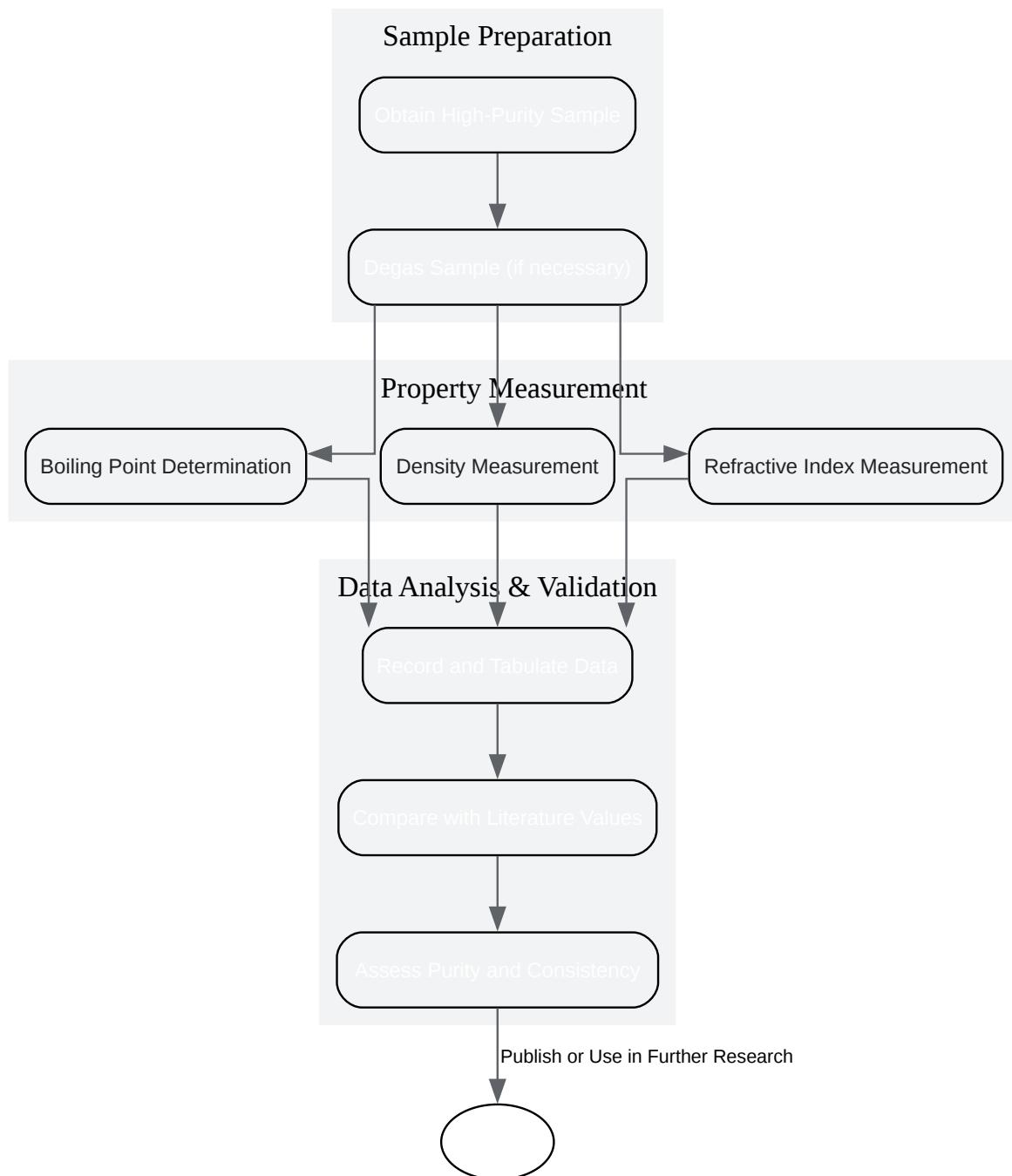
Density is the mass per unit volume of a substance and is a characteristic property.

Protocol:

- Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
- Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

- Filling the Pycnometer: Fill the pycnometer with **cis-1,3-dimethylcyclopentane**, ensuring there are no air bubbles. The temperature of the liquid should be controlled and recorded.
- Mass of Filled Pycnometer: Weigh the filled pycnometer.
- Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)


The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a highly sensitive property that can be used to identify and assess the purity of a sample.

Protocol:

- Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.
- Sample Application: Place a few drops of **cis-1,3-dimethylcyclopentane** onto the prism of the refractometer.
- Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Reading: Read the refractive index value from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of the physical properties of a liquid sample like **cis-1,3-dimethylcyclopentane**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for physical property determination.

Conclusion

The physical properties of **cis-1,3-dimethylcyclopentane** are well-documented, though minor variations in reported values exist. These properties are crucial for its application in various scientific and industrial domains. A thorough understanding of the differences between the cis and trans isomers, which arise from their distinct stereochemistry, is essential for researchers. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these fundamental physical constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2532-58-3: cis-1,3-Dimethylcyclopentane | CymitQuimica [cymitquimica.com]
- 2. cis-1,3-Dimethylcyclopentane | 2532-58-3 | Benchchem [benchchem.com]
- 3. CAS 1759-58-6: trans-1,3-Dimethylcyclopentane | CymitQuimica [cymitquimica.com]
- 4. (1R,3S)-1,3-Dimethylcyclopentane | CAS#:2532-58-3 | Chemsoc [chemsoc.com]
- 5. CIS-1,3-DIMETHYLCYCLOPENTANE CAS#: 2532-58-3 [m.chemicalbook.com]
- 6. cis-1,3-dimethylcyclopentane [stenutz.eu]
- 7. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]
- 8. trans-1,3-dimethylcyclopentane [stenutz.eu]
- 9. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trans-1,3-Dimethylcyclopentane | C7H14 | CID 15656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature comparison of reported physical properties for cis-1,3-Dimethylcyclopentane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584825#literature-comparison-of-reported-physical-properties-for-cis-1-3-dimethylcyclopentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com